
1,2,2,3-Tetradeuteriocyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3-Tetradeuteriocyclopropan-1-amine is a deuterated analog of cyclopropan-1-amine, where four hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including mechanistic investigations and tracer studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3-Tetradeuteriocyclopropan-1-amine typically involves the deuteration of cyclopropan-1-amine. One common method is the catalytic hydrogenation of cyclopropan-1-amine in the presence of deuterium gas. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3-Tetradeuteriocyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated cyclopropanone derivatives.
Reduction: Reduction reactions can further modify the amine group or the cyclopropane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated cyclopropanone, while substitution reactions can produce a variety of deuterated amine derivatives.
Applications De Recherche Scientifique
1,2,2,3-Tetradeuteriocyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated materials and compounds for various industrial applications, including the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,2,2,3-Tetradeuteriocyclopropan-1-amine involves its interaction with molecular targets and pathways similar to those of cyclopropan-1-amine. The presence of deuterium atoms can influence the compound’s behavior, including its reactivity and stability. Deuterium substitution often results in a kinetic isotope effect, where the reaction rates of deuterated compounds differ from their non-deuterated counterparts. This can provide valuable insights into reaction mechanisms and the role of specific hydrogen atoms in biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropan-1-amine: The non-deuterated analog of 1,2,2,3-Tetradeuteriocyclopropan-1-amine.
1,1,2,2-Tetradeuteriocyclopropane: Another deuterated cyclopropane derivative with different deuterium substitution patterns.
Deuterated Amines: Various other deuterated amines with different structures and substitution patterns.
Uniqueness
This compound is unique due to its specific deuterium labeling, which can provide distinct advantages in scientific research. The selective incorporation of deuterium atoms allows for detailed mechanistic studies and the investigation of isotope effects. Additionally, the compound’s stability and reactivity can differ from non-deuterated analogs, making it a valuable tool in various applications.
Propriétés
Formule moléculaire |
C3H7N |
|---|---|
Poids moléculaire |
61.12 g/mol |
Nom IUPAC |
1,2,2,3-tetradeuteriocyclopropan-1-amine |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D,2D2,3D |
Clé InChI |
HTJDQJBWANPRPF-YGABEOBRSA-N |
SMILES isomérique |
[2H]C1C(C1([2H])N)([2H])[2H] |
SMILES canonique |
C1CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


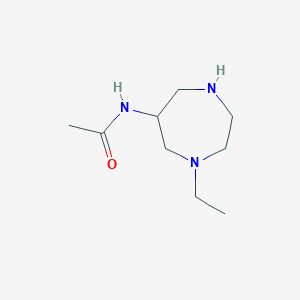
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
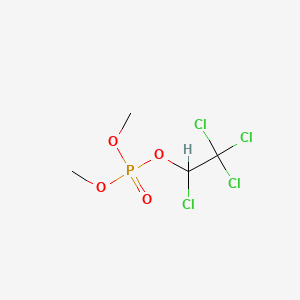
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
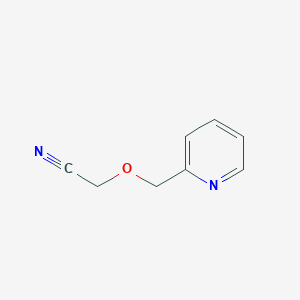
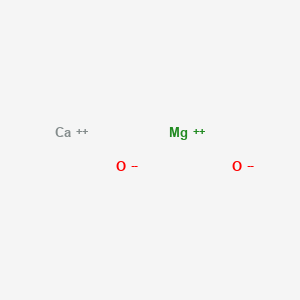
![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
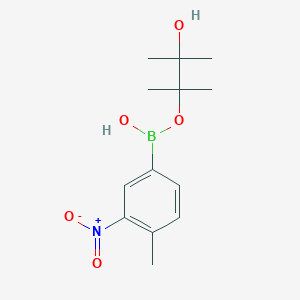
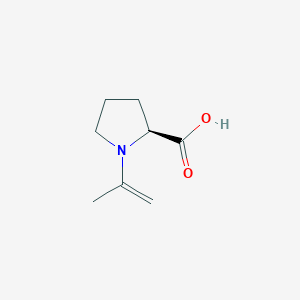
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
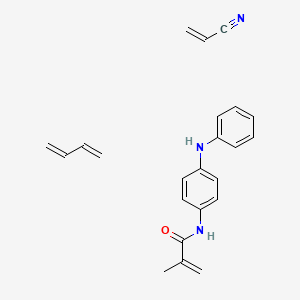
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
